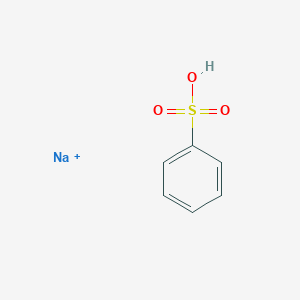

Sodium benzenesulfonate

Description

Historical Context of Sulfonate Compound Research

The study of sulfonate compounds dates back to the 19th century, with the discovery of sulfonation of aromatic compounds. This process, an example of electrophilic aromatic substitution, opened up new avenues for the synthesis of dyes, detergents, and pharmaceuticals. The reaction of benzene (B151609) with fuming sulfuric acid to produce benzenesulfonic acid is a classic example of this transformation. The subsequent neutralization of the acid with a base, such as sodium hydroxide (B78521), yields the corresponding sulfonate salt, in this case, sodium benzenesulfonate (B1194179).

Significance of Aromatic Sulfonates in Chemical Science

Aromatic sulfonates are a class of organic compounds characterized by a sulfonate group attached to an aromatic ring. Their significance stems from their dual nature: a hydrophilic (water-attracting) sulfonate head and a hydrophobic (water-repelling) aromatic tail. This amphiphilic character is the basis for their widespread use as surfactants in detergents and cleaning agents. Beyond this, aromatic sulfonates serve as crucial intermediates in the synthesis of a diverse array of chemical products, including dyes, sulfa drugs, and ion-exchange resins. The reversibility of the sulfonation reaction also makes the sulfonate group a useful protecting group in complex organic syntheses.

Scope of Sodium Benzenesulfonate Research within Contemporary Chemistry

This compound (C₆H₅SO₃Na), the sodium salt of benzenesulfonic acid, continues to be a subject of interest in modern chemical research. Its utility extends far beyond its traditional role as a surfactant. Current research explores its application in advanced materials science, such as in the development of high-performance perovskite solar cells and as an additive in electrodeposition processes to create specialized alloy coatings. nih.govdntb.gov.ua Furthermore, its properties as a hydrotrope—a compound that enhances the solubility of sparingly soluble substances in water—are being investigated for applications in drug formulation and other industrial processes.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NaO₃S | chembk.com |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | >300 °C | chembk.com |

| Density | 1.124 g/cm³ | |

| Solubility in Water | Soluble | sigmaaldrich.com |

| Solubility in Ethanol (B145695) | Slightly soluble |

Detailed Research Findings

Recent studies have highlighted the versatile applications of this compound in cutting-edge technologies.

Electrodeposition of Cobalt-Nickel Alloys

In the field of materials science, this compound has been effectively utilized as an organic additive in the galvanostatic electrodeposition of cobalt-nickel (Co-Ni) alloy coatings. Research has shown that the presence of this compound in the electrolyte bath influences the morphology and properties of the deposited alloy. Specifically, it contributes to a reduction in the overpotential required for the hydrogen evolution reaction, a key process in water electrolysis for hydrogen production.

| Coating | Overpotential at 10 mA/cm² (mV) | Source(s) |

| Co-Ni alloy | 225 | mdpi.com |

| Co-Ni alloy with this compound | 196 | mdpi.com |

Perovskite Solar Cells

| Parameter | Control Device | Device with this compound | Source(s) |

| Power Conversion Efficiency (PCE) | 18.99% | 20.27% | nih.gov |

| Open-Circuit Voltage (Voc) | 1.14 V | 1.18 V | nih.gov |

| Short-Circuit Current Density (Jsc) | 20.93 mA/cm² | 20.93 mA/cm² | nih.gov |

| Fill Factor (FF) | 81.01% | 82.31% | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

515-42-4 |

|---|---|

Molecular Formula |

C6H6NaO3S |

Molecular Weight |

181.17 g/mol |

IUPAC Name |

sodium;benzenesulfonate |

InChI |

InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

InChI Key |

FBFFQFUYOBLDGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Color/Form |

CRYSTALS NEEDLES OR LEAFLETS FROM WATER |

Other CAS No. |

515-42-4 8046-53-5 |

Pictograms |

Irritant |

Related CAS |

98-11-3 (Parent) |

solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |

Synonyms |

enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Sulfonation of Benzene (B151609) Derivatives

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. The choice of sulfonating agent and reaction conditions significantly influences the reaction's kinetics, efficiency, and by-product formation.

Sulfur trioxide is a highly reactive and efficient sulfonating agent. alfa-chemistry.com Its use offers the advantage of a stoichiometric reaction that does not produce water as a by-product, thus avoiding the issue of decreasing the sulfonating agent's concentration and the associated reduction in reaction rate. alfa-chemistry.comscispace.com However, its high reactivity can also lead to undesired side reactions. chemicalbook.com To moderate the reaction, SO₃ is often used in a diluted form, either as a gas mixed with an inert gas like air or nitrogen, or in a solvent. scispace.comcosoonchem.com

The sulfonation of benzene with sulfur trioxide is a complex process. Ab initio molecular dynamics simulations have been employed to investigate the reaction pathways. rsc.orgresearchgate.net These studies suggest that the reaction mechanism may not follow the classic SEAr (electrophilic aromatic substitution) pathway involving a distinct Wheland intermediate. Instead, a concerted pathway with a cyclic transition state involving two molecules of SO₃ has been proposed. rsc.orgresearchgate.net

The reaction is generally fast, often completed in seconds or minutes, which is a significant reduction from the hours required for methods like sulfuric acid sulfonation. scispace.com The kinetics of the reaction can be influenced by the solvent used. Studies in non-complexing solvents like CCl₃F and complexing solvents like CH₃NO₂ have shown different reaction dynamics. rsc.orgresearchgate.net In complexing solvents, an alternative reaction pathway involving two SO₃ molecules and one solvent molecule has been suggested. rsc.org The kinetic isotope effect (kH/kD) for the sulfonation of benzene with SO₃ has been determined to be around 1.25 to 1.35 in solvents like nitrobenzene (B124822) and nitromethane, indicating that the C-H bond breaking is partially involved in the rate-determining step. researchgate.net

Table 1: Kinetic Isotope Effect in Benzene Sulfonation with SO₃

| Solvent | kH/kD | Reference |

| Nitrobenzene | 1.35 ± 0.16 | researchgate.net |

| Nitromethane | 1.25 ± 0.01 | researchgate.net |

This table presents the kinetic isotope effect (kH/kD) for the sulfonation of benzene with sulfur trioxide in different solvents, providing insight into the reaction mechanism.

A significant challenge in the sulfonation of benzene with sulfur trioxide is the formation of by-products, most notably diphenylsulfone. chemicalbook.comresearchgate.net The formation of sulfones represents a loss of the primary reactants and complicates the purification of the desired benzenesulfonic acid. google.com The ratio of sulfone to sulfonic acid formation is dependent on the molar ratio of SO₃ to benzene. researchgate.net Research has shown that at 25°C, the sulfone:sulfonic acid ratio can increase from 0.2 to 0.6 as the SO₃:C₆H₆ ratio is increased from 0.13 to 1.3. researchgate.net When the ratio exceeds 1.3, other by-products such as benzene-1,3-disulfonic acid and diphenylsulfonesulfonic acid can also be formed. researchgate.net

Several strategies have been proposed to minimize sulfone formation. One approach involves carrying out the reaction in the presence of a solvent like chloroform (B151607) or liquid sulfur dioxide. google.com Another patented method suggests that passing sulfur trioxide, a reaction diluent, or a mixture thereof over a solid bed of an alkali metal or alkaline earth metal sulfite (B76179), such as sodium sulfite, prior to the reaction can effectively reduce sulfone formation. google.com The presence of sodium benzenesulfonate (B1194179) itself in the reaction mixture has also been shown to reduce the formation of diphenylsulfone. google.com

Table 2: Influence of SO₃:Benzene Ratio on Product Distribution at 25°C

| SO₃:C₆H₆ Ratio | Sulfone:Sulfonic Acid Ratio | Other By-products | Reference |

| 0.13 | 0.2 | - | researchgate.net |

| 1.3 | 0.6 | - | researchgate.net |

| > 1.3 | > 0.6 | Benzene-1,3-disulfonic acid, Diphenylsulfonesulfonic acid | researchgate.net |

This table illustrates how the molar ratio of sulfur trioxide to benzene affects the proportion of diphenylsulfone by-product to the desired benzenesulfonic acid.

Chlorosulfonic acid (ClSO₃H) is another powerful sulfonating agent. alfa-chemistry.comchemithon.com It can be considered a complex of SO₃ and HCl. alfa-chemistry.comcosoonchem.com The reaction with chlorosulfonic acid is typically rapid and irreversible, proceeding stoichiometrically. alfa-chemistry.com

Sulfonation with chlorosulfonic acid can be performed under relatively mild conditions. cosoonchem.com The reaction with aromatic hydrocarbons generally proceeds with a near-stoichiometric amount of the reagent. cosoonchem.com A key advantage is the high yield of the product. alfa-chemistry.com However, the process generates hydrogen chloride gas as a by-product, which is corrosive and requires appropriate handling. alfa-chemistry.comcosoonchem.com The use of an excess of chlorosulfonic acid can lead to the formation of benzenesulfonyl chloride instead of benzenesulfonic acid. chemicalbook.comorgsyn.org To achieve high yields of the sulfonyl chloride, a significant excess of chlorosulfonic acid is often used. orgsyn.org The reaction is typically conducted at low temperatures (20-25°C) to control its exothermicity and prevent unwanted side reactions. orgsyn.org

A patented process for the preparation of sodium m-nitrobenzenesulfonate (B8546208) using chlorosulfonic acid specifies a molar ratio of the nitrobenzene raw material to chlorosulfonic acid of 1:0.4-0.6. google.com While this is for a substituted benzene, it provides an insight into the stoichiometric ratios that can be employed.

Concentrated sulfuric acid is a traditional and widely used sulfonating agent for benzene. libretexts.orgprepchem.comdocbrown.info The reaction is an equilibrium process, and to drive it towards the formation of benzenesulfonic acid, strategies are employed to remove the water formed during the reaction. alfa-chemistry.comyoutube.com

One common approach is to use fuming sulfuric acid, also known as oleum, which is a solution of sulfur trioxide in sulfuric acid. libretexts.orgchemistrysteps.comchemguide.co.uk Oleum is a much richer source of the actual electrophile, SO₃, making the sulfonation process more efficient. libretexts.orgchemguide.co.uk Heating benzene under reflux with concentrated sulfuric acid for several hours is one method, while a faster alternative is warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes. libretexts.orgchemguide.co.uk The completion of the reaction can be observed by the disappearance of the insoluble benzene layer into the sulfuric acid phase, as the resulting benzenesulfonic acid is soluble in sulfuric acid. docbrown.info

The concentration of the sulfuric acid is crucial. The sulfonation reaction tends to stop if the concentration of the acid drops below approximately 90%. chemithon.com Therefore, using a large excess of the sulfonating agent is often necessary to ensure the reaction goes to completion. alfa-chemistry.com Another strategy to shift the equilibrium is the addition of thionyl chloride, which reacts with the water produced. chemicalbook.com

Table 3: Comparison of Sulfonating Agents for Benzene

| Sulfonating Agent | Key Features | Reaction Conditions | By-products | Reference |

| Sulfur Trioxide (SO₃) | Highly reactive, fast, no water by-product | Often diluted with inert gas or used in a solvent | Diphenylsulfone | alfa-chemistry.comscispace.com |

| Chlorosulfonic Acid (ClSO₃H) | Powerful, fast, irreversible | Mild conditions, stoichiometric amounts | Hydrogen chloride, Benzenesulfonyl chloride (with excess) | alfa-chemistry.comchemicalbook.comcosoonchem.com |

| Concentrated/Fuming H₂SO₄ | Reversible, equilibrium driven | Elevated temperatures, excess reagent | Water | alfa-chemistry.comlibretexts.orgyoutube.com |

This table provides a comparative overview of the different sulfonating agents discussed, highlighting their main characteristics, typical reaction conditions, and major by-products.

Chlorosulfonic Acid Mediated Sulfonation

Alkylation-Sulfonation Approaches for Substituted Benzenesulfonates

The introduction of alkyl substituents onto the benzene ring prior to or after sulfonation allows for the synthesis of a diverse array of sodium alkylbenzene sulfonates. These compounds are of immense commercial importance, particularly as surfactants. Advanced synthetic strategies often involve multi-step sequences to achieve specific substitution patterns and functionalities.

Friedel-Crafts Acylation Followed by Functionalization

The Friedel-Crafts acylation is a robust method for introducing an acyl group into an aromatic ring, which can then be further functionalized. chemistrysteps.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.comorganic-chemistry.org The resulting aryl ketone is a versatile intermediate. For instance, six isomers of 2,5-dimethyldodecylbenzene were synthesized starting from p-xylene, involving a Friedel-Crafts acylation as a key step. researchgate.net The reaction of benzene with an acyl chloride or anhydride produces a monoacylated product, which is deactivated towards further substitution, thus avoiding polyacylation. organic-chemistry.org

The mechanism involves the formation of a resonance-stabilized acylium ion (R-C≡O⁺) generated by the interaction of the acyl chloride with the Lewis acid. chemistrysteps.com This electrophile is then attacked by the π-electrons of the aromatic ring. chemistrysteps.com Intramolecular Friedel-Crafts acylation can also be employed to form five- or six-membered rings. chemistrysteps.com

A notable application of this methodology is the synthesis of sodium branched-alkylbenzene sulfonates. researchgate.net For example, the synthesis of hexadecyl o-xylene (B151617) sulfonates involves the Friedel-Crafts reaction, followed by a Grignard reaction and hydrogen addition reduction. researchgate.net Orthogonal experiments have been used to optimize reaction conditions, such as temperature and molar ratios of reactants, to achieve high yields of the intermediate ketones. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| p-Xylene | Acyl chloride | AlCl₃ | 2,5-dimethylphenyldodecyl ketone | 68.8% - 70.5% | researchgate.net |

| o-Xylene | Acyl chloride | AlCl₃ | Hexadecyl o-xylene ketone | 88.23% - 90.63% | researchgate.net |

Grignard Reaction Sequences

Grignard reagents (RMgX) are powerful nucleophiles widely used in carbon-carbon bond formation. researchgate.net In the synthesis of substituted benzenesulfonates, Grignard reactions can be employed to introduce complex alkyl groups. For instance, the synthesis of sodium branched-alkylbenzene sulfonates has been achieved through a sequence involving a Friedel-Crafts acylation, followed by a Grignard reaction and subsequent palladium-catalyzed hydrogenation. researchgate.net

A recent development has been the iron-catalyzed cross-coupling of Grignard reagents with aryl chlorobenzenesulfonates. nih.gov This method allows for the synthesis of alkyl-substituted benzenesulfonate esters using an environmentally benign iron catalytic system with urea (B33335) ligands. nih.gov The reaction is compatible with a broad range of chlorobenzenesulfonates and alkyl Grignard reagents, including those with β-hydrogens, affording high to excellent yields of the alkylated products. nih.gov This approach highlights the reactivity of aryl sulfonate esters as activating groups in iron-catalyzed cross-coupling reactions. nih.gov

The mechanism of the reaction between aryl benzenesulfonates and Grignard reagents, such as phenylmagnesium bromide, has been studied. A Hammett-type kinetic study of the leaving group effect supports a two-step addition-elimination mechanism where the formation of the C-S bond is the rate-determining step. researchgate.net

Palladium-Catalyzed Hydrogenation in Alkylbenzene Sulfonate Synthesis

Palladium-catalyzed hydrogenation is a key step in the synthesis of linear alkylbenzene (LAB), a precursor to linear alkylbenzene sulfonates. researchgate.netgoogle.com This process typically involves the reduction of an intermediate, such as an unsaturated alkylbenzene or a ketone, to form the desired saturated alkylbenzene. For example, in the synthesis of sodium branched-alkylbenzene sulfonates, palladium on carbon (Pd/C) is used as a catalyst for the hydrogenation step following a Grignard reaction. researchgate.net

Furthermore, palladium-catalyzed transfer hydrogenation has been explored as an efficient method for the reduction of various organic substrates, including those relevant to alkylbenzene sulfonate synthesis. tandfonline.comtandfonline.com This technique often uses a hydrogen donor like sodium hypophosphite in an aqueous medium, sometimes in the presence of a surfactant to enhance efficiency. tandfonline.comtandfonline.com The process has been successfully applied to the hydrogenation of organohalides, alkenes, alkynes, and nitro compounds. tandfonline.comtandfonline.com For instance, the hydrogenation of nitro-alkylbenzene to hydrazo-alkylbenzene can be carried out using a palladium on carbon catalyst. google.com

The development of "dip-catalysts," where palladium nanoparticles are anchored on a green support like jute stem, represents a sustainable approach to hydrogenation. rsc.org These catalysts have shown high efficiency and recyclability in the transfer hydrogenation of olefins and N-heteroarenes in water. rsc.org

| Substrate | Catalyst | Hydrogen Source | Product | Reference |

| Unsaturated Alkylbenzene | Pd/C | H₂ | Linear Alkylbenzene | researchgate.net |

| Nitro-alkylbenzene | Pd on activated charcoal | H₂ | Hydrazo-alkylbenzene | google.com |

| Olefins | Pd nanoparticles on jute stem | Tetrahydroxydiboron | Alkanes | rsc.org |

Neutralization Strategies for Sulfonic Acid Intermediates

The final step in the synthesis of sodium benzenesulfonate is the neutralization of the sulfonic acid intermediate. google.comgoogle.com This can be achieved using various alkaline substances. Traditionally, aqueous alkali lyes are used, followed by the evaporation of water. google.com However, this method is energy-intensive due to the large quantities of water that need to be removed. google.com

To overcome this, methods have been developed for the neutralization of sulfonic acids with solid, anhydrous alkali hydroxides or alkali carbonates. google.com This process can be carried out by kneading or stirring the reactants together, or by simultaneous atomization. google.com The addition of small amounts of water (not exceeding 15% of the reaction mixture) can accelerate the reaction. google.com Using solid alkali carbonates is advantageous as the escaping carbon dioxide does not cause significant foaming in the relatively firm reaction mass. google.com

Another approach involves the atomization of both the sulfonic acid and an aqueous solution of an alkali carbonate into a reaction zone. google.com This continuous process allows for intimate contact between the reactants, leading to the formation of the sulfonate solution. google.com The concentration of the carbonate solution typically ranges from 10-20%. google.com

The neutralization of sulfonic acid with caustic soda (sodium hydroxide) is a common practice. capitalresin.comyoutube.com The ratio of sulfonic acid to caustic soda is crucial for complete neutralization. capitalresin.comyoutube.com For example, a 1:7 ratio by volume of sulfonic acid to a calculated mass of caustic soda is often used. capitalresin.comyoutube.com The process typically involves dissolving the caustic soda in hot water and then gradually adding this solution to the sulfonic acid. capitalresin.comyoutube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its precursors to reduce environmental impact and improve sustainability. flintbox.comijnc.ir This includes the use of environmentally benign catalysts and solvents. flintbox.comijnc.ir

Ionic Liquid Catalysis for Alkylbenzene Precursors

Ionic liquids (ILs) have emerged as promising green catalysts and solvents for the synthesis of linear alkylbenzenes (LABs), the precursors to widely used biodegradable detergents. flintbox.comresearchgate.net The use of ionic liquid catalysts can eliminate the need for traditional catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃), thereby reducing environmental contamination and equipment corrosion. flintbox.com

Ionic liquids, which are salts that are molten at low temperatures, can act as both the solvent and the catalyst in Friedel-Crafts alkylation reactions. google.comrsc.org Chloroaluminate ionic liquids, in particular, have been shown to be effective for the alkylation of benzene with long-chain olefins. researchgate.netrsc.org For instance, the ionic liquid [bmim]Cl/FeCl₃ has demonstrated high activity and selectivity for the alkylation of benzene with 1-octadecene (B91540) at a relatively low temperature of 30°C, achieving over 98% selectivity for monoalkylbenzene and 100% conversion of the olefin. researchgate.net

The advantages of using ionic liquid catalysts include:

High Conversion and Selectivity: Ionic liquid catalysts can achieve high conversion rates (e.g., >99.9%) and selectivity for the desired product. flintbox.com

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures compared to traditional methods. researchgate.net

Catalyst Reusability: Ionic liquids can be easily recovered and reused, which improves the economic and environmental viability of the process. flintbox.comgoogle.com

Reduced Waste: The use of ionic liquids can minimize the production of hazardous waste streams. flintbox.com

Research has explored various ionic liquid compositions, such as those based on 1-butyl-3-methylimidazolium chloride ([bmim]Cl) with metal halides like FeCl₃ and AlCl₃. researchgate.netgoogle.com The properties and catalytic activity of the ionic liquid can be tuned by varying the components. google.com

| Ionic Liquid Catalyst | Alkylation Reaction | Conversion of Olefin | Selectivity for Monoalkylbenzene | Reference |

| [bmim]Cl/FeCl₃ | Benzene with 1-octadecene | 100% | >98% | researchgate.net |

| Triethylamine hydrochloride/Aluminum trichloride | Benzene with dodecene | 92% (after 4 mins) | 89% | google.com |

Synthesis of Specialized this compound Derivatives

Water-soluble N-donor ligands containing sulfonate groups are of significant interest for their application in aqueous catalysis. psu.edumdpi.com These ligands combine the coordinating ability of nitrogen donor atoms with the water-solubilizing properties of the sulfonate moiety. Their synthesis is crucial for developing metal complexes that can catalyze reactions in aqueous environments. psu.edu

A novel and green synthetic route to sulfonate-containing N-donor ligands involves the Michael-type addition of primary or secondary amines to sodium vinylsulfonate. rsc.orgrsc.org This method offers several advantages over traditional synthetic pathways. The reactions are typically conducted in aqueous solutions without the need for harsh acids or bases, adhering to the principles of green chemistry. rsc.orgrsc.org This approach avoids the use of more toxic organic solvents and reagents. rsc.org

This conjugate addition is highly selective and minimizes the formation of undesired side-products, which can be a problem in unselective alkylation reactions using reagents like sodium 2-bromoethanesulfonate. rsc.orgrsc.org For example, the reaction of 3,3'-iminobis(N,N-dimethylpropylamine) with a 25 wt% aqueous solution of vinylsulfonic acid sodium salt at reflux yields the desired ligand in 78% yield after five days. rsc.org This methodology has been successfully used to synthesize a range of new, water-soluble N-donor ligands. psu.edursc.org A similar Michael-type addition reaction between 2-vinylpyridine (B74390) and aniline-2-sulfonic acid has also been employed to create related N-donor ligands. mdpi.com

A single-step synthesis has been developed for a library of imino-methyl benzenesulfonate ligands. acs.orgnih.gov This method involves the condensation reaction of sodium 2-formylbenzenesulfonate with a primary amine, such as aniline (B41778), in a solvent like dimethylformamide (DMF) under reflux conditions. acs.org This reaction can be quite efficient; for instance, the reaction with aniline produces sodium-2-((phenylimino)methyl) benzenesulfonate in a near-quantitative 91% isolated yield. acs.orgnih.gov

The formation of the imine ligand is confirmed by characteristic signals in NMR spectroscopy, such as a singlet for the imine C-H proton observed around 9.50 ppm in the ¹H NMR spectrum and an imine carbon signal around 161.2 ppm in the ¹³C NMR spectrum. acs.org The methodology has proven to be tolerant of various electron-donating amines, allowing for the generation of a small library of different imine ligands (L1-L6). acs.orgnih.govacs.org These bidentate ligands have been used to form neutral alkyl-palladium(II) complexes, which have implications in ethylene (B1197577) polymerization. acs.orgacs.org

Branched alkylbenzene sulfonates (BAS) are a class of anionic surfactants first introduced in the 1930s. wikipedia.org Their synthesis typically involves the Friedel-Crafts alkylation of benzene with a branched olefin, such as propylene (B89431) tetramer, which is a mixture of highly branched structures. wikipedia.org A more controlled synthesis of sodium branched-alkylbenzene sulfonates can be achieved through a multi-step process. researchgate.net This process can involve:

Friedel-Crafts acylation: Reacting an aromatic compound like benzene or m-xylene (B151644) with an acyl chloride. researchgate.net

Grignard reaction: Treating the resulting ketone with a Grignard reagent (n-alkyl bromide). researchgate.net

Pd-catalyzed hydrogenation: To reduce the resulting alcohol. researchgate.net

Sulfonation: The resulting branched alkylbenzene is sulfonated, often using fuming sulfuric acid (containing SO₃) or chlorosulfonic acid (ClSO₃H). researchgate.nettandfonline.com

Neutralization: The sulfonic acid is then neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to yield the final sodium branched-alkylbenzene sulfonate product. researchgate.net

A novel bio-based route has also been developed using renewable oleic acid as a starting material to synthesize 4-(1-heptadecyl) benzene sodium sulfonate through a four-step process of alkylation, decarboxylation, sulfonation, and neutralization. pku.edu.cn The synthesis of barium salts of alkylbenzene sulfonates has also been reported via a simple neutralization reaction between alkylbenzene sulfonic acid and barium hydroxide. academie-sciences.fr

Benzylpyrazolyl-Coumarin Derivative Synthesis via Sulfonate Catalysis

The synthesis of benzylpyrazolyl-coumarin derivatives, a class of hybrid molecules with significant biological potential, has been effectively achieved through various synthetic methodologies. researchgate.netnanobioletters.comrsc.org Among these, the use of sulfonate-based catalysts, particularly in aqueous media, represents a green and efficient approach. researchgate.nettheses-algerie.com This method aligns with the principles of green chemistry by often utilizing water as a solvent, offering mild reaction conditions, and allowing for catalyst recovery and reuse. researchgate.net

A notable example is the one-pot, four-component synthesis of benzylpyrazolyl-coumarin derivatives using sodium dodecylbenzenesulfonate (SDBS) as a catalyst. researchgate.net This reaction involves the condensation of 4-hydroxycoumarin (B602359), ethyl acetoacetate, hydrazine (B178648) hydrate, and various aromatic aldehydes. researchgate.net The use of an ethanol-water (1:1) mixture as the reaction medium and SDBS as the catalyst has demonstrated several advantages, including short reaction times and the ability to recover and reuse the catalyst without a significant loss of activity. researchgate.net

Research has shown that this method is more effective in terms of reaction time and yield compared to some previously reported methods using catalysts like glacial acetic acid. researchgate.netresearchgate.net While glacial acetic acid in water is a viable catalyst for this transformation, the use of sulfonate surfactants can enhance the reaction efficiency. researchgate.netrsc.org

The general reaction for the synthesis of benzylpyrazolyl-coumarin derivatives is a multicomponent reaction (MCR), which is valued for its operational simplicity and cost-effectiveness. researchgate.net The synthesis brings together the bioactive scaffolds of 3-benzyl-substituted 4-hydroxycoumarins and a pyrazolone (B3327878) ring into a single molecule. researchgate.netrsc.org

Below is a table summarizing the results from a study on the SDBS-catalyzed synthesis of various benzylpyrazolyl-coumarin derivatives.

Table 1: Synthesis of Benzylpyrazolyl-Coumarin Derivatives using Sodium Dodecylbenzenesulfonate (SDBS) Catalyst

| Aldehyde | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Benzaldehyde | 5a | 92 | 30 |

| 4-Methylbenzaldehyde | 5b | 90 | 35 |

| 4-Methoxybenzaldehyde | 5c | 94 | 25 |

| 4-Chlorobenzaldehyde | 5d | 95 | 20 |

| 4-Bromobenzaldehyde | 5e | 96 | 20 |

| 4-Nitrobenzaldehyde | 5f | 98 | 15 |

| 3-Nitrobenzaldehyde | 5g | 97 | 18 |

| 2-Chlorobenzaldehyde | 5h | 91 | 40 |

| 2,4-Dichlorobenzaldehyde | 5i | 93 | 30 |

Data sourced from a study on SDBS-catalyzed synthesis. researchgate.net

The catalytic activity of SDBS is attributed to the formation of micelles in the aqueous medium, which can facilitate the reaction by bringing the reactants into close proximity. This surfactant-type catalyst has been shown to be effective in other organic transformations as well, such as the synthesis of 4,4'-arylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones). researchgate.net

In comparison to other catalytic systems used for the synthesis of benzylpyrazolyl-coumarins, the sulfonate-catalyzed method holds its own. For instance, catalysts like ZrO2 nanoparticles and FeCl3/SiO2 nanoparticles have also been employed, offering high yields and reusability. bas.bgrsc.org Amberlite IR-120, a solid acid catalyst, has also been used effectively in an aqueous medium for this synthesis. nanobioletters.com The choice of catalyst can influence the reaction conditions, with some methods operating at room temperature while others require heating. researchgate.netrsc.org

The proposed mechanism for the sulfonate-catalyzed synthesis of benzylpyrazolyl-coumarins likely involves a tandem Knoevenagel condensation followed by a Michael addition. The acidic nature of the sulfonate catalyst can protonate the aldehyde, making it more electrophilic for the initial attack by the pyrazolone intermediate (formed from hydrazine and ethyl acetoacetate). This is followed by the Michael addition of 4-hydroxycoumarin to the resulting intermediate and subsequent cyclization and dehydration to yield the final product. researchgate.net Density functional theory (DFT) calculations have been used to study the tautomeric structures of the intermediates, providing further insight into the reaction mechanism. researchgate.net

Chemical Reactivity and Catalytic Properties of Sodium Benzenesulfonate

Role as a Surfactant-Type Catalyst in Organic Reactions

Surfactant-type catalysts have garnered considerable interest for their ability to facilitate organic reactions, particularly in aqueous media. tandfonline.com These molecules possess both a hydrophilic head group (the sulfonate) and a hydrophobic tail (the benzene (B151609) ring and any associated alkyl chains), allowing them to form micellar aggregates in water. This behavior is central to their catalytic function. tandfonline.comresearchgate.net

The acceleration of chemical reactions by the addition of a surfactant above its critical micelle concentration is known as micellar catalysis. iupac.org In aqueous solutions, surfactant molecules self-assemble into micelles, creating nanoreactors with a hydrophobic interior and a hydrophilic exterior. nih.govnih.gov This structure allows for the solubilization of nonpolar organic reactants within the micelle's core, effectively increasing their local concentration. nih.gov This concentration effect leads to a higher frequency of collisions between reactant molecules, thereby enhancing the reaction rate. researchgate.netnih.gov

The process marks a viable strategy to overcome the low solubility of many organic reagents in water, promoting reactions "in water" by creating a favorable microenvironment within the micelles. nih.govnih.gov This rate enhancement avoids the need for organic co-solvents and can be significantly greater than in homogeneous solutions. nih.govresearchgate.net

The use of sodium dodecylbenzenesulfonate (SDBS) as a catalyst has been shown to have a profound impact on reaction yields and selectivity. tandfonline.com By creating colloidal particles that act as reaction sites, SDBS can lead to high yields under mild conditions. tandfonline.comtandfonline.com The specific orientation and solvation of reactants within the micellar structure can positively affect the chemo-, regio-, and stereoselectivity of a product. nih.gov

In the synthesis of 4,4′-arkylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones) via a tandem Knoevenagel-Michael reaction, SDBS proved to be a highly effective catalyst compared to other surfactants. tandfonline.com The optimization of reaction conditions, including catalyst concentration and temperature, is crucial for maximizing product yield. Research has shown that for this specific reaction, a catalyst concentration of 5 mol% SDBS at 40°C provides the best results. tandfonline.comtandfonline.com Higher temperatures can lead to a disruption of the micelles, decreasing the reaction rate and yield. tandfonline.comtandfonline.com

Table 1: Effect of SDBS Catalyst Concentration and Temperature on Product Yield Reaction: Benzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in water. Data sourced from a study by Zheng et al. tandfonline.com

| Catalyst Concentration (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 2.5 | 33 | 80.7 |

| 5.0 | 33 | 89.0 |

| 7.5 | 33 | - |

| 15.0 | 33 | 90.0 |

| 5.0 | 10 | 70.0 |

| 5.0 | 40 | 93.0 |

| 5.0 | 70 | 78.0 |

| 5.0 | 90 | 67.0 |

| 5.0 | 100 | 64.3 |

Mechanistic studies suggest that in surfactant-promoted reactions, the catalyst's primary role is to form aggregates that serve as the reaction locus. tandfonline.com For the Knoevenagel-Michael domino reaction between aromatic aldehydes and 1-phenyl-3-methyl-5-pyrazolone, the proposed mechanism involves the formation of emulsion droplets or colloidal particles by SDBS in water. tandfonline.comtandfonline.comresearchgate.net These particles, confirmed by optical microscopy and dynamic light scattering to be spherical and in the size range of 330–1600 nm, have a hydrophobic interior. tandfonline.comresearchgate.net

The hydrophobic reactants are drawn into these micelles, away from the bulk aqueous phase. This encapsulation facilitates the condensation reaction, leading to the formation of the final product with high efficiency and selectivity. tandfonline.comresearchgate.net The reaction proceeds through a tandem sequence where the initial Knoevenagel condensation is followed by a Michael addition, all within the micellar environment. tandfonline.comresearchgate.net

A significant advancement in catalysis is the development of Lewis Acid-Surfactant-Combined catalysts (LASCs). researchgate.net These are formed by combining water-stable Lewis acidic metal cations (like those from scandium or iron salts) with anionic surfactants such as sodium dodecylbenzenesulfonate. researchgate.netdntb.gov.uaajol.info The purpose of this combination is to protect the Lewis acid, which is typically labile in water, from deactivation by hydrolysis. researchgate.netnih.gov The surfactant forms colloidal dispersions that create a hydrophobic environment for the Lewis acid, allowing it to catalyze reactions effectively in an aqueous medium. researchgate.net

LASCs have been successfully employed in various carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions. researchgate.net For instance, a LASC generated from rare earth metal salts and sodium dodecyl benzene sulfonate promotes fast and efficient cationic polymerization of monomers like styrene (B11656) and isoprene (B109036) in an aqueous emulsion. dntb.gov.ua Similarly, an iron-based LASC, [Fe(DS)3], has been used for the synthesis of chromeno[4,3-b]chromene derivatives. ajol.info This approach demonstrates that water can be the optimal solvent for LASC-catalyzed reactions, with studies showing significantly higher reaction rates in water compared to organic solvents like dichloromethane. researchgate.net

Complexation Chemistry of Sodium Benzenesulfonate (B1194179)

Beyond its role in micellar catalysis, the sulfonate group in sodium benzenesulfonate can act as a ligand, participating in complexation with metal ions. This property is integral to the formation of LASCs and other metal-containing catalytic systems.

The sulfonate functional group (SO₃⁻) can coordinate with metal cations to form stable complexes. Research has demonstrated the synthesis and characterization of an iron(III) complex derived from sodium dodecyl benzene sulfonate (SDBS). researchgate.net In this complex, with the proposed formula [Fe(SDB)₃]·11H₂O, the iron(III) ion is coordinated to three bidentate sulfonate ligands, resulting in an octahedral geometry. researchgate.net

The formation of such metal-sulfonate complexes is fundamental to the function of LASCs, where the surfactant anion complexes with the Lewis acidic metal cation. ajol.inforesearchgate.net Additionally, sulfonate-containing N-donor ligands have been synthesized for the purpose of creating water-soluble metal complexes capable of catalyzing hydrolysis reactions. nih.gov The ability of the benzenesulfonate moiety to act as a ligand for various metal elements is also utilized in analytical applications, such as the extraction of metals. tandfonline.com

Compound Index

Interfacial Interactions and Adsorption Phenomena

Adsorption at Solid-Liquid Interfaces (e.g., Coal Surface)

The adsorption of this compound derivatives, such as sodium dodecylbenzenesulfonate (NaDDBS), onto solid surfaces like coal has been extensively studied. nih.govresearchgate.net The adsorption process is influenced by factors including the concentration of the surfactant, temperature, pH, and the presence of electrolytes. nih.govresearchgate.net The adsorption isotherm, which describes the amount of surfactant adsorbed as a function of its concentration in the solution, often shows two plateau regions: one below and one above the critical micelle concentration (CMC). nih.govresearchgate.net

The adsorption mechanism is primarily driven by weak hydrophobic bonding between the nonpolar part of the surfactant molecule and the hydrophobic coal surface. nih.govnih.gov This interaction is crucial for applications such as improving the rheology of coal-water slurries (CWS), where a small amount of NaDDBS can significantly reduce the slurry's apparent viscosity. nih.govresearchgate.net

The adsorption of this compound at a solid-liquid interface modifies the surface's hydrophobicity. nih.govmdpi.com The primary mechanism involves the orientation of the adsorbed surfactant molecules. bohrium.com The hydrophobic tail (the benzene ring and any associated alkyl chains) interacts with and adsorbs onto the hydrophobic surface (like coal or carbon black), while the hydrophilic sulfonate head group orients towards the aqueous phase. nih.gov

This arrangement effectively creates a new, more hydrophilic surface, reducing the interfacial tension between the solid and the water. acs.org The strength of this modification depends on the adsorption density. mdpi.com Initially, at low concentrations, surfactant molecules adsorb as a monolayer. mdpi.com As concentration increases, the packing of these molecules becomes denser, further enhancing the hydrophilic character of the surface. acs.org This change in wettability is fundamental to the use of these surfactants in processes like dust suppression and enhanced oil recovery. mdpi.combohrium.com

Interfacial Film Stability Studies (e.g., Crude Oil-Water Interface)

At the interface between crude oil and water, this compound derivatives form an interfacial film that significantly impacts the stability of emulsions. acs.orgresearchgate.net Molecular dynamics simulations have shown that as the concentration of sodium dodecylbenzenesulfonate (SDBS) increases, the number of surfactant molecules per unit area at the interface rises, leading to a thicker and more stable interfacial film. acs.orgnih.gov This increased stability makes it more difficult for oil droplets to coalesce. nih.gov

The stability of this film is also influenced by the presence of inorganic ions. acs.org Ions can affect the packing and aggregation of the surfactant molecules at the interface, which in turn can either enhance or weaken the stability of the interfacial film. acs.org The interface formation energy, a measure of the film's stability, increases with higher surfactant concentration, which correlates with experimentally observed reductions in interfacial tension. acs.org These studies are critical for understanding and controlling emulsion stability in applications like enhanced oil recovery and demulsification processes. acs.orgresearchgate.netscispace.com

| System | Parameter | Observation | Implication |

|---|---|---|---|

| Crude Oil/SDBS/Water | SDBS Concentration | Increased concentration leads to a thicker interfacial film. acs.orgnih.gov | Enhanced emulsion stability. acs.org |

| Crude Oil/SDBS/Water | Interface Formation Energy | Absolute value increases with SDBS concentration. acs.org | Correlates with reduced interfacial tension. acs.org |

| Crude Oil/SDBS/Mineral Water | Inorganic Ions | Weakens surfactant performance and film stability. acs.org | Detrimental to the structural strength of the interfacial film. acs.org |

Role in Colloidal and Dispersion Systems

This compound and its derivatives are effective agents in creating and stabilizing colloidal and dispersion systems. Their amphiphilic nature, combining a polar sulfonate head and a nonpolar benzene ring, allows them to act as surfactants.

Dispersion and Debundling of Carbon Nanomaterials (e.g., SWCNTs)

A significant challenge in the application of single-wall carbon nanotubes (SWCNTs) is their tendency to aggregate into bundles, which masks their unique properties. acs.orgacs.org Sodium dodecyl benzene sulfonate (SDBS) has been extensively studied as a surfactant to facilitate the dispersion and debundling of SWCNTs in aqueous solutions. acs.orgacs.orgtcd.ie The process typically involves sonication to break up the initial aggregates, followed by centrifugation. acs.orgacs.org The surfactant molecules adsorb onto the surface of the carbon nanotubes, preventing re-aggregation through electrostatic and steric repulsion. mdpi.com

Research has shown that high-quality dispersions of individual SWCNTs can be achieved with SDBS. tcd.ie Atomic force microscopy (AFM) studies have demonstrated that as the concentration of the SWCNT/SDBS dispersion is diluted, the bundle size decreases, leading to a higher fraction of individual nanotubes. acs.org A critical debundling concentration has been identified, below which nanotube bundles become significantly dispersed. acs.orgacs.org For HiPco SWCNTs in a 1% by weight SDBS solution, this concentration limit was found to be approximately 0.07 ± 0.03 mg/mL. acs.orgacs.org

Table 2: Dispersion of SWCNTs with Sodium Dodecyl Benzene Sulfonate (SDBS)

| SWCNT Type | Initial SWCNT Concentration | SDBS Concentration | Key Finding | Reference(s) |

|---|---|---|---|---|

| HiPco | 5 mg/mL (serially diluted) | 1 wt% | Debundling starts at a concentration of 0.07 ± 0.03 mg/mL. | acs.orgacs.org |

| HiPco | Not specified | 5:1 ratio (SDBS:nanotube) | Achieved number fractions of individual nanotubes of almost 85%. | tcd.ie |

| MWCNTs | 0.4 wt% in water | 2.4 wt% in water | Incompatible with cement-based composites, decreasing mechanical properties. | mdpi.com |

Formation of Lignosulfonate-Based Spherical Micelles

This compound (SBS) plays a crucial role in the value-added application of lignosulfonates, which are renewable byproducts of the wood pulping industry. acs.orgacs.org Sodium lignosulfonate (SL) on its own tends to form irregular and unordered aggregates in ethanol (B145695). acs.org However, in the presence of SBS, SL molecules can self-assemble into regular, spherical micelles. acs.org

Dissipative particle dynamics (DPD) simulations and experimental analyses have shown that the formation of these spherical micelles is driven by the initial formation of an SBS spherical base. acs.orgacs.org This process is more effective in solutions with low water content (less than 10%). acs.org The ability of SBS to assist in the formation of these ordered structures facilitates the efficient use of renewable lignosulfonates in creating functional materials. acs.orgacs.org

Application as an Additive in Advanced Materials Processing

The unique properties of this compound make it a valuable additive in the synthesis and modification of advanced materials, from nanostructures to the active layers in solar cells.

Template-Assisted Synthesis of Nano/Microstructures

This compound and its derivatives serve as effective "soft templates" for directing the formation of specific nano- and microstructures. In this process, the surfactant molecules self-assemble into structures like micelles, which then guide the deposition or growth of another material.

For instance, sodium dodecyl benzenesulfonate (SDBS) has been used as a template in the sol-gel synthesis of flake-like LiV3O8, an anode material for aqueous lithium-ion batteries. xmu.edu.cn It has also been employed in a dual-surfactant system to form micelles around inorganic cores (like silica (B1680970) or gold), which then template the growth of a mesoporous silica shell. escholarship.org This templating method is a crucial step in creating complex, core-shell nanostructures. escholarship.org The removal of the organic template after synthesis is a critical step to achieve the final mesoporous material. acs.org

Table 3: Template-Assisted Synthesis Using this compound Derivatives

| Material Synthesized | Template Used | Role of Template | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Mesoporous Silica Shell | Sodium dodecyl benzenesulfonate (SDBS) & Lauryl sulfonate betaine (B1666868) (LSB) | Forms micelles around inorganic cores to guide shell formation. | Core-shell nano/microstructures. | escholarship.org |

| LiV₃O₈ | Sodium dodecyl benzene sulfonate (SDBS) | Acts as a soft template in the sol-gel method. | Flake-like LiV₃O₈. | xmu.edu.cn |

Interfacial Layer Modification in Perovskite Solar Cells

When introduced at the interface between the perovskite active layer and the hole transport layer (such as PTAA), SBS acts as a passivating agent. mdpi.comresearchgate.net The sulfonate functional groups in SBS passivate defects, such as uncoordinated lead ions, which are common sources of non-radiative recombination. mdpi.comresearchgate.net This passivation improves the quality of the perovskite film and reduces charge carrier losses. mdpi.comacs.org

Furthermore, SBS modification improves the wettability of the underlying layer, leading to better perovskite crystallization and enhanced film quality. mdpi.comresearchgate.net This improved interfacial contact mitigates defects and enhances hole extraction. mdpi.com As a result of these synergistic effects, PSCs modified with SBS have demonstrated significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF). mdpi.comnih.gov

Table 4: Performance of Perovskite Solar Cells with and without this compound (SBS) Modification

| Device Type | Modification | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Vₒ꜀) | Short-Circuit Current Density (Jₛ꜀) | Fill Factor (FF) | Reference(s) |

|---|---|---|---|---|---|---|

| Wide-Bandgap PSC | Control (without SBS) | 18.99% | 1.14 V | Not Specified | 81.01% | mdpi.com |

| Wide-Bandgap PSC | SBS Modified | 20.27% | 1.18 V | 20.93 mA/cm² | 82.31% | mdpi.comresearchgate.netnih.gov |

| Mixed-Cation PSC | Control (without SDBS) | 19.15% | 1.090 V | 23.32 mA/cm² | 75.30% | acs.org |

| Mixed-Cation PSC | SDBS Modified (20 ppm) | 20.88% | 1.130 V | 23.54 mA/cm² | 78.50% | acs.org |

Influence on Wettability and Crystallinity

This compound (C₆H₅SO₃Na), a water-soluble organic compound, demonstrates significant influence over the wettability of surfaces and the crystallinity of various materials. wikipedia.org Its properties as a hydrotrope and its role as an additive in processes like electrodeposition allow it to modify interfacial characteristics and control crystal formation. mdpi.comresearchgate.net

Influence on Crystallinity

Research on the electrodeposition of cobalt-nickel (Co-Ni) alloys from a bath containing this compound (referred to as SBS in the study) highlights its role in forming well-ordered crystalline networks. mdpi.com The compound's aromatic ring is believed to enhance mass transport in the electrolyte, while the oxygen atoms of the sulfonate group adsorb onto the cathode surface. mdpi.com This adsorption blocks certain sites, leading to a more controlled deposition process and the formation of fine-grained, nanostructured coatings. mdpi.com The resulting surfaces are smoother and exhibit fewer irregularities compared to those deposited without the additive. mdpi.com This effect is attributed to the inhibitory role of this compound during crystal growth, which prevents the formation of large, irregular crystal structures and promotes a more uniform, compact deposit. mdpi.com

Further studies on nickel electrodeposition show that this compound can efficiently inhibit electrocrystallization, which leads to a reduction in the crystal size of the deposit. researchgate.net However, the effect can be complex; in some systems, its presence alongside activating compounds resulted in larger aggregated crystals and increased surface roughness. tandfonline.com

The impact of this compound on the surface morphology of electrodeposited Co-Ni alloys has been quantified through various roughness parameters. The data clearly indicates a significant smoothing effect when the additive is present in the deposition bath.

| Coating | Average Roughness (Ra) [nm] | Root Mean Square Roughness (Rq) [nm] | Average Maximum Height (Rz) [nm] |

|---|---|---|---|

| Co-Ni (without SBS) | 16.0 | 20.4 | 145.4 |

| Co-Ni (with SBS) | 7.8 | 9.8 | 61.9 |

Influence on Wettability

The influence of this compound on wettability is primarily linked to its classification as a hydrotrope. researchgate.netipb.pt Hydrotropes are amphiphilic compounds that, at high concentrations, significantly increase the aqueous solubility of poorly soluble or hydrophobic substances. researchgate.net Unlike typical surfactants, their hydrophobic part (the benzene ring in this case) is generally too small for them to self-aggregate into micelles in the absence of a solute. researchgate.netresearchgate.net

The amphiphilic nature of this compound—possessing both a hydrophobic aromatic ring and a hydrophilic sulfonate group—allows it to modify surface properties and improve wettability. atamanchemicals.com It acts as a coupling agent, making it possible to create homogenous aqueous formulations of otherwise incompatible or insoluble ingredients. atamanchemicals.com This hydrotropic function is critical in applications like detergents and cleaning solutions. atamanchemicals.comnih.gov

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For sodium benzenesulfonate (B1194179), ¹H and ¹³C NMR studies provide definitive information about the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of sodium benzenesulfonate is characterized by distinct signals corresponding to the protons of the benzene (B151609) ring. The aromatic protons typically appear as a multiplet in the region of δ 7.5-7.9 ppm. Specifically, the protons ortho to the sulfonate group are often observed as a doublet of doublets around δ 7.83 ppm, while the meta and para protons resonate as a multiplet between δ 7.54 and δ 7.68 ppm. rsc.orgnih.gov The exact chemical shifts can be influenced by the solvent and the concentration of the sample. nih.gov

¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ortho-protons | ~7.83 | dd |

| Meta/Para-protons | 7.54 - 7.68 | m |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides valuable insights into the carbon skeleton of the molecule. nih.gov The carbon atom attached to the sulfonate group (C1) is the most deshielded, typically resonating around δ 148 ppm. The other aromatic carbons exhibit signals at approximately δ 129.7 ppm, δ 128.5 ppm, and δ 123.7 ppm. rsc.org These assignments are consistent with the electron-withdrawing nature of the sulfonate group, which influences the electronic environment of the benzene ring. ecust.edu.cnresearchgate.net

¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso) | ~148 |

| Aromatic CH | ~129.7 |

| Aromatic CH | ~128.5 |

| Aromatic CH | ~123.7 |

Multidimensional NMR Correlation Studies

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques can offer deeper insights into the connectivity and spatial relationships within the this compound molecule. Techniques such as 2D-COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the bonding network. Although specific multidimensional NMR studies on this compound are not extensively detailed in the provided context, the application of such techniques is a standard approach in the structural elucidation of organic compounds. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy.ecust.edu.cnresearchgate.net

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds. nih.gov These bands are crucial for confirming the presence of the benzenesulfonate functional group.

The major absorption bands in the FT-IR spectrum of this compound have been assigned to specific vibrational modes. researchgate.net The asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are particularly prominent. The asymmetric stretching typically appears in the range of 1350–1200 cm⁻¹, while the symmetric stretching is observed between 1100–1010 cm⁻¹. nih.gov The stretching of the C=C bonds within the benzene ring gives rise to absorptions in the 1600–1500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are generally found around 3132 cm⁻¹. ajol.info

Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3132 |

| Aromatic C=C Stretch | 1600 - 1500 |

| Asymmetric SO₃⁻ Stretch | 1350 - 1200 |

| Symmetric SO₃⁻ Stretch | 1100 - 1010 |

Confirmation of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides clear evidence for its key structural features. ajol.info The presence of the sulfonate group (-SO₃⁻) is confirmed by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. Additionally, the characteristic absorptions of the benzene ring, including C-H stretching and C=C in-plane stretching vibrations, are readily observed. thermofisher.com The broad absorption band often seen around 3440 cm⁻¹ can be attributed to the O-H stretching of water molecules, indicating the hygroscopic nature of the compound. ajol.info

A detailed analysis of the FT-IR spectrum allows for the precise assignment of vibrational modes to specific functional groups within the this compound molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Asymmetric SO₃⁻ Stretch | ~1190 | Sulfonate Group |

| Symmetric SO₃⁻ Stretch | ~1040 | Sulfonate Group |

| C=C Ring Stretch | ~1480, ~1450 | Benzene Ring |

| C-S Stretch | ~740 | Carbon-Sulfur Bond |

| Note: The exact wavenumbers may vary slightly depending on the sample preparation and instrument. |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of this compound. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the benzene ring and the sulfonate group. researchgate.netresearchgate.net The FT-Raman spectrum of this compound typically shows a strong band for the symmetric breathing mode of the benzene ring, which is often weak or absent in the FT-IR spectrum. thermofisher.com Furthermore, the symmetric stretching vibration of the sulfonate group is also prominent in the Raman spectrum. The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational properties of the molecule. nih.gov this compound has been utilized as a standard in Raman spectroscopic studies for the determination of molecular structural features in sulfonated polystyrene resins. researchgate.netsigmaaldrich.com

Key FT-Raman bands for this compound include:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 |

| Ring Breathing | ~1000 |

| Symmetric SO₃⁻ Stretch | ~1026 |

| In-plane Ring Bending | ~620 |

| Note: The exact wavenumbers may vary slightly depending on the sample preparation and instrument. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and identifying its degradation products. bohrium.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Degradation Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like this compound and its derivatives. mdpi.com ESI-MS has been effectively employed to study the degradation pathways of related compounds, such as sodium dodecylbenzenesulfonate (DBS), by detecting and identifying the intermediate products formed during processes like biodegradation. nih.govresearchgate.net In such studies, the sample solution is directly infused into the mass spectrometer, where the molecules are ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode. semanticscholar.org By monitoring the mass spectra over time, researchers can track the appearance and disappearance of various species, thereby elucidating the degradation mechanism. For instance, in the biodegradation of DBS, novel intermediates like 4-sodium sulfophenyldodecanoate acid and its homologs have been identified using ESI-MS. nih.gov This approach provides valuable insights into the environmental fate of sulfonate-containing compounds. nih.gov

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure of this compound. improvedpharma.com By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional electron density map of the unit cell. fzu.cz From this map, the precise positions of all atoms can be determined, yielding detailed information about bond lengths, bond angles, and the conformation of the benzenesulfonate anion and the coordination of the sodium cation. This technique has been used to confirm the molecular structure of various benzenesulfonate derivatives. acs.orgresearchgate.net

Phase Characterization of Synthesized Materials

The phase and crystalline structure of materials synthesized with this compound are primarily investigated using X-ray diffraction (XRD). This technique provides detailed information about the atomic and molecular arrangement within a crystal. For instance, in the study of complexes formed between this compound and cyclodextrins, XRD is instrumental in resolving the channel-type crystal structures that are formed.

Furthermore, XRD has been used to characterize more complex systems, such as scandium triflate supported on phenyl-bridged periodic mesoporous organosilica modified with this compound groups (NaSO3Ph-PMO). The small-angle XRD patterns of these materials confirm the presence of an ordered mesoporous structure, which is essential for their catalytic activity. bohrium.com Similarly, in the study of diclofenac (B195802) intercalated into layered double hydroxides, XRD analysis reveals the expansion of the interlayer distance, confirming the successful intercalation of the drug molecule. researchgate.net The crystal structure of BiFeO3 nanoparticles, which can be influenced by additives like this compound, is also determined using XRD, confirming its rhombohedral distorted perovskite structure. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a key technique for studying the electronic transitions within a molecule or complex. It is particularly useful for characterizing ligand-metal charge transfer (LMCT) bands in metal complexes.

While specific studies detailing the LMCT bands of simple this compound-metal complexes are not prevalent in the provided context, the principles of UV-Vis spectroscopy are widely applied in related systems. For example, the UV-Vis diffuse reflectance spectra (DRS) are used to characterize the optical properties of materials like BiFeO3/Cu(BDC) nanocomposites, which may involve interactions with benzenesulfonate-like structures. nih.gov The technique is also used to monitor the progress of reactions, such as the reduction of nitroarenes catalyzed by graphene-Pt nanoparticle hybrids, where this compound can be used as an electrolyte. csic.es

Thermogravimetric Analysis (TGA) of Complexes and Materials

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition of materials.

TGA has been used to assess the thermal stability of complexes formed between this compound and cyclodextrins. In a more detailed study, TGA coupled with mass spectrometry (TGA-MS) was used to investigate the thermal behavior of this compound. The analysis showed that at temperatures above 500 °C, a known thermal degradation product, diphenyl sulphide, is formed. nih.gov The TGA of this compound also demonstrates its lack of volatility. uni-rostock.de Furthermore, TGA has been employed to study the thermal stability of SRB (sulfate-reducing bacteria) gel spheres formulated with this compound, providing insights into their decomposition and residual material. mdpi.com In the context of supported catalysts, TGA is used to characterize materials like scandium triflate supported on modified Fe3O4 magnetic nanoparticles, where benzenesulfonate groups are part of the structure. bohrium.com

| Material | Decomposition Temperature (°C) | Key Findings |

| This compound | > 500 | Formation of diphenyl sulphide. nih.gov |

| SRB Gel Spheres with this compound | > 400 | Weight stabilizes after initial decomposition, with minor secondary thermal events. mdpi.com |

| This compound-Cyclodextrin Complex | Not specified | Used to assess thermal stability compared to individual components. |

Magnetic Characterization (VSM) of Metal Complexes

A vibrating sample magnetometer (VSM) is used to measure the magnetic properties of materials. This technique is particularly relevant for studying metal complexes and magnetic nanoparticles where this compound might be used as a ligand or an additive.

For instance, VSM is used to perform magnetic characterization of co-precipitated NixZn1-xFe2O4 ferrite (B1171679) nanoparticles and Co-Ni alloy films. akcongress.comresearchgate.net In the synthesis of magnetic nanocomposites like BiFeO3/Cu(BDC), VSM is employed to characterize the magnetic properties, revealing weak ferromagnetic ordering in BiFeO3 due to spin canting. nih.gov Similarly, scandium triflate supported on modified Fe3O4 magnetic nanoparticles, which incorporate benzenesulfonate groups, are characterized using VSM. bohrium.com The magnetic properties of Fe-doped ZnO thin films have also been investigated, indicating a direct Fe-Fe ferromagnetic coupling. researchgate.net

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques provide visual and topographical information about materials at the micro and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is used to image the surface of materials. AFM has been utilized to study the effects of this compound as an additive in various applications. For example, in the electrodeposition of Co-Ni alloy nanostructures, AFM was used to examine the surface topography and roughness. The results showed that the presence of this compound influenced the grain size, leading to smaller grain diameters and reduced surface roughness. mdpi.com

AFM has also been employed to image the adsorption of this compound on the edges and defects of graphene surfaces. researchgate.net In other studies, AFM is used to characterize the surface morphology of PEDOT:PSS electrodes, where additives can modify the surface from a granular to a fibrous structure. theses.fr The technique is also mentioned in the context of studying the effects of counterions, like this compound, on the phase behavior of surfactant systems, although in this specific case, it did not induce a significant structural change. acs.org

Scanning Electron Microscopy (SEM)

For instance, in studies involving the crystallization of calcium carbonate, the addition of sodium dodecyl benzene sulfonate (SDBS), a related surfactant, significantly alters the resulting crystal morphology. jlu.edu.cn Without SDBS, calcium carbonate crystals typically form regular rhombic hexahedrons. jlu.edu.cn However, the introduction of SDBS promotes the formation of spherical vaterite crystals. jlu.edu.cn The concentration of SDBS plays a critical role; as the concentration increases, the morphology can transition to flower-like, hexagonal, or spindle shapes due to changes in micelle structure and stability. jlu.edu.cn

Similarly, when used in conjunction with graphene oxide in nanofluids, SEM is employed to observe the morphology of the resulting composite material. aip.org In another application, the interaction of a cyclophane (CP-1) with sodium dodecyl benzene sulfonate (SDBS) leads to the formation of aggregates. SEM and Transmission Electron Microscopy (TEM) analyses have shown that CP-1 alone forms aggregates of 100 to 180 nm, which grow to 150-250 nm upon interaction with cholesterol sulfate (B86663), a process that can be compared with its aggregation behavior with SDBS. nih.gov

Furthermore, in the development of biosensors, SEM is used to characterize the structure and morphology of nanocomposites. For example, the immobilization of CuO-Cu nanocomposites on graphene functionalized with sodium dodecyl benzene sulfonate (SDBS/GR/CuO-Cu) has been visualized using SEM. nih.gov These analyses are crucial for understanding how the high dispersing ability of SDBS contributes to resisting the aggregation of nanoparticles, which is vital for the sensor's performance. nih.gov Cryo-scanning electron microscopy (cryo-SEM) has also been utilized to demonstrate the formation of regular and ordered spherical micelles of lignosulfonate-based materials when assisted by this compound. acs.org

Table 1: Influence of Sodium Dodecyl Benzene Sulfonate (SDBS) on Material Morphology as Observed by SEM

| System | Observation without SDBS | Observation with SDBS | Reference |

|---|---|---|---|

| Calcium Carbonate Crystallization | Regular rhombic hexahedron calcite crystals | Spherical vaterite crystals; flower, hexagonal, or spindle shapes at higher concentrations | jlu.edu.cn |

| Cyclophane (CP-1) Aggregation | - | Aggregates of 100-180 nm (CP-1 alone) | nih.gov |

| Lignosulfonate Micelles | Irregular and unordered aggregates | Regular and ordered spherical micelles | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. creative-biostructure.comwikipedia.orgbrighton-science.com This makes it an invaluable tool for studying the surface interactions of this compound.

XPS operates by irradiating a sample with X-rays, causing the emission of core-level electrons. brighton-science.com The kinetic energy of these ejected electrons is measured, and from this, the binding energy can be calculated. brighton-science.com The binding energy is characteristic of the element and its chemical environment, allowing for the identification of chemical states and bonding. wikipedia.orgunimi.it

In studies involving model systems to understand metal/polymer interactions, XPS has been used to investigate benzenesulfonic acid and this compound to probe the chemical reactions occurring. researchgate.net The shifts in the binding energies of the core-level electrons of the elements involved (such as carbon, oxygen, sulfur, and the metal) can reveal the formation of new chemical bonds at the interface. This is because the binding energy of an electron is sensitive to the partial charge on the atom, which is altered by the formation of chemical bonds with other elements. unimi.it For example, XPS can reveal electron transfer between metals in bimetallic catalysts, where the binding energy of the alloying elements is shifted compared to the pure metals. unimi.it

The quantitative nature of XPS allows for the determination of the atomic concentration of each element on the surface. wikipedia.org This is achieved by correcting the intensity of each elemental peak with a relative sensitivity factor (RSF) and normalizing the values. wikipedia.org This capability is crucial for understanding the surface coverage and orientation of adsorbed molecules like this compound.

Table 2: Key Information Provided by XPS in the Study of Surface Interactions

| Information Type | Description | Relevance to this compound |

|---|---|---|

| Elemental Composition | Identifies the elements present on the surface. | Confirms the presence of sodium, sulfur, oxygen, and carbon from this compound on a substrate. |

| Chemical State | Determines the oxidation state and local chemical environment of an element through shifts in binding energy. | Elucidates the nature of the interaction between the sulfonate group and a metal or polymer surface. |

| Quantitative Analysis | Measures the relative atomic concentrations of the elements on the surface. | Determines the surface coverage and can provide insights into the orientation of the benzenesulfonate molecules. |

Optical Microscopy and Dynamic Light Scattering (DLS) for Colloidal Aggregates

The formation of colloidal aggregates, such as micelles and vesicles, is a key characteristic of surfactants like this compound in aqueous solutions. Optical microscopy and Dynamic Light Scattering (DLS) are complementary techniques used to characterize the size and shape of these aggregates.

Optical microscopy provides a direct visual confirmation of the presence and general morphology of colloidal structures. For instance, in a reaction medium containing sodium dodecyl benzene sulfonate (SDBS), optical microscopy has been used to confirm the formation of mostly spherical emulsion droplets. tandfonline.comresearchgate.nettandfonline.com This visualization is critical in understanding the role of the surfactant in creating a micro-heterogeneous environment that can catalyze chemical reactions. tandfonline.comresearchgate.nettandfonline.com In studies of catanionic surfactant mixtures, polarizing optical microscopy is used to identify different liquid crystalline phases and their optical textures. irb.hr

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their size via the Stokes-Einstein equation.

DLS has been employed to determine the size and size distribution of colloidal aggregates formed by SDBS in a reaction mixture, revealing a size range of 330–1600 nm in diameter. tandfonline.comresearchgate.nettandfonline.com In another study investigating the self-assembly of a cyclophane with various sulfates, DLS was used to illustrate the aggregation process. nih.gov The change in the size of the aggregates upon addition of different species can be monitored, providing quantitative data on the extent of aggregation. nih.gov

Table 3: Characterization of this compound Aggregates by Optical Microscopy and DLS

| Study System | Technique | Findings | Reference |

|---|---|---|---|

| SDBS in aqueous reaction mixture | Optical Microscopy | Confirmation of the formation of mostly spherical emulsion droplets. | tandfonline.comresearchgate.nettandfonline.com |

| SDBS in aqueous reaction mixture | Dynamic Light Scattering (DLS) | Colloidal aggregates with a size range of 330–1600 nm in diameter. | tandfonline.comresearchgate.nettandfonline.com |

| Cyclophane (CP-1) with Cholesterol Sulfate | Dynamic Light Scattering (DLS) | Illustrates the aggregation of CP-1 and Cholesterol Sulfate. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are essential for understanding the electronic structure, geometry, and spectroscopic properties of sodium benzenesulfonate (B1194179). These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy states.